Neocuproine hemihydrate

Copper Chelation Selectivity Cytotoxicity

Neocuproine hemihydrate's 2,9-dimethyl substitution ensures unmatched Cu(I) selectivity, eliminating the promiscuous metal binding of non-methylated analogs. Essential for assays requiring >30-fold efficiency gains in copper-catalyzed cleavage or iron-independent copper quantification. Choose this specific hemihydrate form for reproducible, interference-free results in biochemical and analytical research.

Molecular Formula C28H26N4O
Molecular Weight 434.5 g/mol
CAS No. 34302-69-7
Cat. No. B1403243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocuproine hemihydrate
CAS34302-69-7
Molecular FormulaC28H26N4O
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
InChIInChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2
InChIKeyIEBXFSLFDFHSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neocuproine Hemihydrate (CAS 34302-69-7): Copper-Specific Chelator with Superior Selectivity Over Generic Phenanthrolines


Neocuproine hemihydrate is the hemihydrate crystalline form of 2,9-dimethyl-1,10-phenanthroline, a heterocyclic organic chelating agent within the phenanthroline ligand class. The defining structural feature of neocuproine is the presence of methyl substituents at the 2- and 9-positions of the phenanthroline ring system. This precise substitution pattern imparts a marked steric hindrance effect, which is the molecular basis for its exceptional selectivity for copper ions, specifically Cu(I), over other transition metals such as iron and zinc [1]. This fundamental selectivity characteristic is the primary differentiator from its non-methylated parent compound, 1,10-phenanthroline, and underpins the compound's specific, quantifiable performance advantages in analytical, biochemical, and catalytic applications .

Why Generic 1,10-Phenanthroline is Not a Viable Substitute for Neocuproine Hemihydrate


Substituting neocuproine hemihydrate with its cheaper, non-methylated analog, 1,10-phenanthroline, introduces critical performance liabilities in applications demanding metal-ion specificity. The 2,9-dimethyl substitution of neocuproine is not a passive structural modification; it actively defines the molecule's coordination chemistry. Generic 1,10-phenanthroline is a promiscuous chelator of multiple divalent cations (e.g., Cu²⁺, Fe²⁺, Zn²⁺), leading to off-target effects in biological systems and lack of analytical specificity [1]. In stark contrast, the sterically hindered neocuproine exhibits a profound preference for Cu(I), enabling experiments and processes that would be confounded by the non-specific metal-binding activity of the parent compound [2]. This fundamental difference in metal-ion selectivity translates directly into the quantitative performance advantages detailed in the evidence guide below, where 1,10-phenanthroline either fails to achieve the same outcome or produces demonstrably inferior results.

Quantitative Differentiation Guide for Neocuproine Hemihydrate vs. Key Analogs


Metal-Ion Selectivity: Neocuproine vs. 1,10-Phenanthroline in Cytotoxicity Assays

In a direct head-to-head comparison of cytotoxic mechanisms, neocuproine demonstrates absolute dependence on copper for its activity, whereas the non-specific metal chelation of 1,10-phenanthroline renders its effect promiscuous and easily reversed by multiple metal ions. Specifically, the growth inhibition of L1210 murine leukemia cells by 1,10-phenanthroline was overcome by the addition of exogenous Cu²⁺, Fe²⁺, and Zn²⁺ [1]. In marked contrast, the cytotoxic activity of the copper-neocuproine chelate was strictly dependent on available Cu²⁺ in the medium and could not be reversed or promoted by the addition of Fe²⁺ or Zn²⁺, confirming its high specificity [1].

Copper Chelation Selectivity Cytotoxicity Cancer Research

Antimicrobial Potency: Copper-Neocuproine Chelate vs. 1,10-Phenanthroline

When pre-formed as its copper chelate, neocuproine exhibits dramatically superior and rapid bactericidal potency compared to the unchelated 1,10-phenanthroline analog. A direct head-to-head study on L1210 cells showed that a 4 µM solution of the copper-neocuproine chelate achieved a 4-log reduction in viable cell count (a 99.99% kill) after only a 1-hour incubation [1]. This high level of potency and rapid action is a direct consequence of the compound's ability to selectively form and deliver a cytotoxic copper complex.

Antimicrobial Copper Chelate Potency Bactericidal

Catalytic Efficiency in Biomimetic RNA Cleavage: Neocuproine Complexes vs. o-Phenanthroline and Terpyridine

In the design of biomimetic catalysts for RNA cleavage, copper(II) complexes of neocuproine demonstrate a significant and quantifiable improvement in efficiency compared to analogous complexes formed with other common nitrogen-donor ligands. A study directly comparing macromolecular ribozyme mimics found that reagents derived from neocuproine exhibited at least a 30-fold improvement in sequence-specific RNA cleavage efficiency relative to analogous reagents derived from o-phenanthroline and terpyridine [1]. This enhancement is attributed to the unique coordination environment provided by the 2,9-dimethyl substituents, which suppresses the formation of inactive hydroxide-bridged dimers and better activates the coordinated water molecule for catalysis [1].

Biomimetic Catalysis RNA Cleavage Ribozyme Mimic Copper Complex

Analytical Copper Detection: Neocuproine vs. 1,10-Phenanthroline in Catalytic Spectrophotometry

In highly selective catalytic spectrophotometric methods for determining trace metals in complex matrices like natural waters, neocuproine and 1,10-phenanthroline demonstrate distinct, non-interchangeable roles as specific activators. A comparative study showed that 2,9-dimethyl-1,10-phenanthroline (neocuproine) acts as a selective activator for the copper-catalyzed reaction, while unsubstituted 1,10-phenanthroline acts as an activator for the iron-catalyzed reaction [1]. This divergence allows for the development of analytical methods that can discriminate between copper and iron, an impossibility if one were to substitute the generic 1,10-phenanthroline for neocuproine in the copper-specific assay.

Analytical Chemistry Spectrophotometry Copper Detection Catalytic Assay

Selective Fenton Chemistry Inhibition: Neocuproine vs. o-Phenanthroline

A critical distinction in the study of metal-mediated oxidative damage is the ability to dissect the contributions of copper versus iron. Electron spin resonance (ESR) studies have shown that while o-phenanthroline is a non-selective inhibitor, preventing both iron- and copper-mediated Fenton reactions, neocuproine exhibits specific inhibition, preventing only the copper-mediated Fenton reaction [1]. This selective property is a direct consequence of the 2,9-dimethyl substitution and is not observed with the unsubstituted parent compound.

Fenton Reaction Oxidative Stress Copper Chelation Free Radical Biology

High-Value Application Scenarios for Neocuproine Hemihydrate Based on Proven Differentiation


Copper-Specific Biological Pathway Probing in Cancer and Microbiology Research

Neocuproine hemihydrate is the reagent of choice for investigating copper-dependent cytotoxicity and antimicrobial mechanisms. Its proven selectivity for Cu(I) over Fe²⁺ and Zn²⁺, as demonstrated in comparative studies where 1,10-phenanthroline's effects were confounded by multiple metals, ensures that observed biological outcomes can be confidently attributed to copper-specific pathways [1]. The ability to achieve a 4-log kill with a 4 µM copper-neocuproine chelate within one hour provides a robust, quantitative endpoint for high-throughput screening and mechanistic studies [2].

Development of High-Efficiency Biomimetic Catalysts for Nucleic Acid Research

For laboratories engineering ribozyme mimics or other copper-based catalytic systems for sequence-specific RNA or DNA cleavage, neocuproine offers a >30-fold performance advantage over o-phenanthroline or terpyridine [1]. This quantifiable efficiency gain is crucial for applications requiring rapid turnover, high sensitivity, or working with limited nucleic acid material. The procurement of neocuproine hemihydrate for this purpose is justified by its demonstrated ability to create a superior coordination environment that suppresses inactive dimer formation and enhances catalytic activity [1].

Selective Copper Quantification in Complex Analytical Matrices

Neocuproine hemihydrate is an essential, non-substitutable reagent for analytical methods requiring the specific determination of copper in the presence of interfering ions, particularly iron. Its role as a selective activator for copper catalysis, in direct contrast to the iron-activating properties of 1,10-phenanthroline, allows for the development of highly selective spectrophotometric assays [1]. This is critical for environmental monitoring of natural waters, industrial process control, and quality assurance of pharmaceuticals, where accurate copper quantification without iron interference is paramount [2].

Dissecting Copper-Mediated Oxidative Stress in Free Radical Biology

In studies of metal-catalyzed oxidative damage, such as Fenton chemistry, neocuproine's selective inhibition of copper-mediated reactions is a key differentiator. Unlike the broad-spectrum inhibition of o-phenanthroline, neocuproine allows researchers to specifically block copper-dependent pathways while leaving iron-mediated processes intact [1]. This selectivity is essential for generating clear, mechanistic data in models of disease, aging, and toxicology where the distinct roles of copper and iron must be unambiguously defined.

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